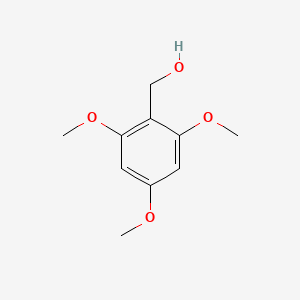

(2,4,6-Trimethoxyphenyl)methanol

描述

Historical Context of Triaryl Methanol (B129727) Derivatives

The study of triaryl methanol derivatives has a rich history dating back to the late 19th century. A pivotal moment in this field was the first synthesis of triphenylmethane (B1682552) in 1872 by the German chemist August Kekulé and his Belgian student Antoine Paul Nicolas Franchimont. This achievement was shortly followed by the synthesis of the parent compound of this class, triphenylmethanol (B194598), in 1874 by the Russian doctoral student Walerius Hemilian. wikipedia.org Hemilian accomplished this by reacting triphenylmethyl bromide with water and by the oxidation of triphenylmethane. wikipedia.org

Triphenylmethanol is a white crystalline solid that is insoluble in water but dissolves in organic solvents like ethanol (B145695) and benzene (B151609). wikipedia.org A key characteristic of triphenylmethanol is its reaction in strongly acidic solutions, where it forms a stable and intensely yellow-colored "trityl" carbocation. wikipedia.org This stability is a consequence of the delocalization of the positive charge across the three phenyl rings. The unique reactivity of the hydroxyl group in triphenylmethanol, influenced by the steric bulk of the three phenyl groups, leads to reactions not typical for simpler alcohols. For instance, its reaction with acetyl chloride yields triphenylmethyl chloride rather than the expected ester. wikipedia.org

The derivatives of triphenylmethanol have proven to be of significant commercial and scientific importance, most notably in the development of triarylmethane dyes. wikipedia.org The specific substitution patterns on the phenyl rings of these derivatives are crucial in determining their color and properties, paving the way for a vast array of synthetic dyes with diverse applications. The foundational work on triphenylmethanol and its derivatives laid the groundwork for investigating more complexly substituted analogues, such as (2,4,6-Trimethoxyphenyl)methanol, to understand how different substitution patterns influence molecular properties and reactivity.

Significance of the 2,4,6-Trimethoxyphenyl Moiety in Chemical Science

The 2,4,6-trimethoxyphenyl (TMP) moiety is a significant structural unit in various areas of chemical science, primarily due to its distinct electronic and steric characteristics. The three methoxy (B1213986) groups at the ortho and para positions of the phenyl ring are electron-donating, which increases the electron density of the aromatic ring and influences the reactivity of attached functional groups.

A notable application of the TMP group is as a protecting group in organosilicon chemistry. Its bulky nature provides steric hindrance, and its electronic properties allow for selective cleavage under specific acidic conditions, making it a valuable tool in multi-step organic syntheses. Furthermore, the 2,4,6-trimethoxyphenyl group has been explored as a spectator auxiliary in unsymmetrical aryl(TMP)iodonium salts, which are used in metal-free aryl transfer reactions.

In the realm of catalysis, the TMP moiety is a key component of tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP). TTMPP is a highly nucleophilic phosphine (B1218219) that serves as an effective organocatalyst in a variety of chemical transformations. Its catalytic activity has been demonstrated in reactions such as the nitroaldol (Henry) reaction, where it facilitates the formation of β-nitro alkanols under mild conditions.

The presence of the 2,4,6-trimethoxyphenyl group can also impart lability to adjacent chemical bonds. For instance, in certain allylic systems, the C-C bond connecting the TMP group can be cleaved under acidic conditions. This lability has been a subject of study to better understand the behavior of electron-rich aryl groups in chemical reactions.

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound primarily focuses on its utility as a versatile building block for the synthesis of more complex organic molecules with a range of potential applications. The compound itself is a benzyl (B1604629) alcohol derivative with three methoxy groups at the 2-, 4-, and 6-positions of the aromatic ring.

One of the key reactions of this compound is its oxidation to form 2,4,6-trimethoxybenzaldehyde (B41885). This aldehyde is a valuable intermediate in the synthesis of various biologically active compounds. For example, chalcones derived from this aldehyde have been investigated for their potential as anticancer agents.

The stability of triarylcarbenium salts derived from this compound makes them interesting for applications in materials science. Furthermore, derivatives of this compound have been explored for their potential anti-inflammatory effects.

In the field of analytical chemistry, derivatives such as those based on tris(2,4,6-trimethoxyphenyl)phosphine have been used to achieve highly sensitive detection of analytes like cholesterol in biological samples. The unique structure of the 2,4,6-trimethoxyphenyl moiety allows for the synthesis of compounds with specific biological activities, and it has been shown to interact with various molecular targets, including enzymes involved in cell division and signaling pathways related to inflammation.

While direct research on this compound as a final product is less common, its role as a crucial precursor in the synthesis of a wide array of functional molecules underscores its continued importance in contemporary chemical research.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 61040-78-6 |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

Table 1: Physical and Chemical Properties of this compound calpaclab.comnih.gov

| Compound Class | Synthetic Application of this compound |

| Chalcones | Serves as a precursor for the synthesis of chalcones with potential anticancer and herbicidal activities. |

| Phosphonium (B103445) Derivatives | Used in the preparation of phosphonium derivatives for applications in analytical chemistry. |

| Phenolic Esters | Utilized as an intermediate in the synthesis of various phenolic esters. |

| Polymers | Investigated for use in the production of polymers due to its chemical stability and reactivity. |

Table 2: Synthetic Applications of this compound as an Intermediate

Structure

3D Structure

属性

IUPAC Name |

(2,4,6-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXBVNHYJQNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345198 | |

| Record name | (2,4,6-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61040-78-6 | |

| Record name | (2,4,6-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 Trimethoxyphenyl Methanol and Its Derivatives

Direct Synthesis of (2,4,6-Trimethoxyphenyl)methanol

The direct synthesis of this compound is most commonly achieved through the reduction of the corresponding aldehyde, 2,4,6-trimethoxybenzaldehyde (B41885). This transformation is a fundamental process in organic chemistry, converting a carbonyl group into a primary alcohol.

Reduction of 2,4,6-Trimethoxybenzaldehyde

The conversion of 2,4,6-trimethoxybenzaldehyde to this compound is a standard reduction reaction. A prevalent and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is typically performed at room temperature and provides the desired product after appropriate purification steps. The aldehyde group is selectively reduced to a hydroxyl group, leaving the aromatic ring and methoxy (B1213986) substituents intact. The general transformation is a cornerstone of organic synthesis, providing a reliable route to benzyl (B1604629) alcohol derivatives.

The precursor, 2,4,6-trimethoxybenzaldehyde, is a pale yellow crystalline solid that serves as a key intermediate. ontosight.ai Its synthesis can be accomplished through methods like the oxidation of 2,4,6-trimethoxybenzyl alcohol or the formylation of 1,3,5-trimethoxybenzene (B48636). ontosight.ai

Exploration of Alternative Reductive Systems

Beyond sodium borohydride, a diverse array of reducing agents and systems are available for the reduction of aldehydes. organic-chemistry.orgsigmaaldrich.com The choice of reagent can be influenced by factors such as selectivity, reaction conditions, and substrate compatibility.

Metal Hydride Reductants:

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, it readily reduces aldehydes to primary alcohols. libretexts.orglibretexts.org However, it is less selective and reacts violently with protic solvents like water and alcohols.

Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent, often used for reductive aminations because it is less effective at reducing aldehydes and ketones at neutral pH. commonorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent, particularly favored for reductive aminations. commonorganicchemistry.com

Diisobutylaluminium hydride (DIBAL-H): Can be used for the selective reduction of esters to aldehydes, but under different conditions, can also reduce aldehydes to alcohols. nih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgorgsyn.org It is an effective method, though it may not be suitable if other reducible functional groups are present in the molecule. libretexts.org The Rosenmund reduction, a specific type of catalytic hydrogenation, reduces acyl chlorides to aldehydes and is a classic synthetic method. orgsyn.org

Biocatalytic Reduction: Enzymes, particularly reductases found in plants and microorganisms, offer an environmentally friendly alternative for aldehyde reduction. tandfonline.com A study screening various edible plants identified beans of the Phaseolus genus as containing highly active reductases capable of quantitatively reducing benzaldehyde (B42025) to benzyl alcohol. tandfonline.com The efficiency of such biocatalyzed reductions can be influenced by the electronic and steric properties of substituents on the benzaldehyde ring. tandfonline.com

| Reducing System | Typical Substrates | Key Characteristics | Relevant Citations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild, selective, compatible with protic solvents (e.g., methanol (B129727), ethanol). commonorganicchemistry.com | commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Very powerful, not selective, reacts violently with protic solvents. | libretexts.orglibretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones, Alkenes, Alkynes, Nitro groups | Effective, can be highly selective with proper catalyst choice, but may reduce other functional groups. libretexts.org | libretexts.orgorgsyn.org |

| Plant Reductases (e.g., from Phaseolus beans) | Substituted Benzaldehydes | Biocatalytic, mild reaction conditions, environmentally friendly, activity dependent on substrate structure. tandfonline.com | tandfonline.com |

Synthesis of this compound Derivatives and Analogues

The chemical versatility of this compound and its precursor, 2,4,6-trimethoxybenzaldehyde, allows for the synthesis of a wide range of derivatives and analogues through various synthetic strategies.

Reductive Amination Strategies for Related Compounds

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting aldehydes and ketones into amines. organicreactions.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.org Using 2,4,6-trimethoxybenzaldehyde as the starting material, a diverse library of primary, secondary, and tertiary amines can be synthesized. libretexts.orglibretexts.org

The choice of reducing agent is critical for the success of the reaction. organicreactions.org Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation as it is a weaker reducing agent than sodium borohydride and selectively reduces the protonated imine intermediate over the starting aldehyde. youtube.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is another widely used mild reagent for reductive aminations. organic-chemistry.org Even sodium borohydride can be employed, often by adding it after the imine has had sufficient time to form. commonorganicchemistry.comscispace.com This one-pot procedure is highly efficient for producing a variety of amine derivatives. scispace.com

| Reducing Agent | Typical Solvents | Key Features | Relevant Citations |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Weak reducing agent; selective for the iminium ion over the ketone/aldehyde. youtube.com Often used at mildly acidic pH (4-5). youtube.com | commonorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF, Dioxane | Mild and selective; sensitive to water and not compatible with methanol. commonorganicchemistry.com | commonorganicchemistry.comorganic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Can reduce the starting aldehyde; typically added after imine formation is complete. commonorganicchemistry.com Inexpensive and safe to handle. scispace.com | commonorganicchemistry.comscispace.com |

| α-Picoline-borane | MeOH, Water, or neat | Mild and efficient; allows for reaction in water or solvent-free conditions. organic-chemistry.org | organic-chemistry.org |

Alkylation Approaches in Derivative Synthesis

The hydroxyl group of this compound is a key functional handle for further derivatization, particularly through alkylation to form ethers. The Williamson ether synthesis is the most prominent method for this transformation. openstax.orgmasterorganicchemistry.com

This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile to attack an alkyl halide (or other substrate with a good leaving group, like a tosylate). masterorganicchemistry.com To synthesize an ether derivative of this compound, the alcohol is first treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. openstax.org This alkoxide is then reacted with a primary alkyl halide. masterorganicchemistry.com Because this is an SN2 reaction, it works best with unhindered primary alkyl halides to avoid the competing E2 elimination reaction that can occur with secondary and tertiary halides. masterorganicchemistry.comyoutube.com

An alternative, milder approach uses silver oxide (Ag₂O) as the base, which allows the free alcohol to react directly with the alkyl halide without pre-forming the alkoxide. openstax.org

Multi-Component Reactions Utilizing 2,4,6-Trimethoxybenzaldehyde Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.com These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. tcichemicals.comorganic-chemistry.org

The Ugi four-component reaction (U-4CR) is a well-known MCR that utilizes an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org 2,4,6-Trimethoxybenzaldehyde is an ideal aldehyde component for this reaction. tcichemicals.com

The reaction mechanism is believed to proceed through the initial formation of an imine from the aldehyde and amine. organic-chemistry.org This is followed by the addition of the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement to yield the final stable bis-amide product. wikipedia.org The Ugi reaction is typically exothermic and can be completed rapidly in polar, aprotic solvents like DMF, although methanol has also been used successfully. wikipedia.org This strategy provides a powerful tool for creating diverse libraries of complex molecules from the 2,4,6-trimethoxybenzaldehyde precursor for various applications, including pharmaceutical research. organic-chemistry.orgnih.gov

Chiral Synthesis of Related Alcohols

The synthesis of chiral alcohols, particularly substituted benzylic alcohols, is a significant area of research due to their importance as building blocks in the pharmaceutical and fine chemical industries. nih.gov While direct chiral synthesis of this compound is not extensively detailed, methodologies for structurally related chiral benzylic alcohols are well-established and can be applied. These methods often rely on asymmetric transformations to control the stereochemistry at the carbinol center.

One prominent strategy is the asymmetric reduction of the corresponding prochiral ketones. This can be achieved with high enantioselectivity using biocatalysts, such as alcohol dehydrogenases (ADHs). nih.gov For instance, a novel ADH from Rhodococcus R6 has been used for the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols with high enantiomeric excess (e.e.). nih.gov Another approach involves the use of chiral chemical reductants or catalysts.

Stereoselective addition of nucleophiles to aldehydes is another powerful method. For example, the addition of organometallic reagents to benzaldehydes can be directed by chiral ligands or auxiliaries to produce enantiomerically enriched secondary alcohols. rsc.orgrsc.org The use of homochiral tricarbonyl(η⁶-o-trialkylsilylbenzaldehyde)chromium(0) complexes allows for the diastereoselective addition of nucleophiles, leading to α-substituted benzyl alcohols with high enantiomeric excesses after removal of the chromium complex. rsc.orgrsc.org

The rsc.orgresearchgate.net-Wittig rearrangement of allylic and propargylic ethers controlled by a chiral sulfoxide (B87167) moiety provides access to homoallylic, enynyl, and allenylic α-benzyl alcohol derivatives with high stereoselectivity. researchgate.net Furthermore, the asymmetric Guerbet reaction, which couples racemic secondary alcohols with primary alcohols using Noyori-type Ru(II) catalysts, has emerged as a novel route to chiral alcohols, proceeding via a hydrogen autotransfer mechanism. liverpool.ac.uk

Table 1: Examples of Chiral Synthesis Methods for Benzylic Alcohols

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Asymmetric Reduction | Alcohol Dehydrogenase (e.g., from Rhodococcus R6) | Aromatic Ketones | Chiral Aromatic Alcohols | High enantioselectivity (>99% e.e.), mild reaction conditions. nih.gov |

| Asymmetric Nucleophilic Addition | Homochiral Cr(CO)₃-complexed Benzaldehydes | Benzaldehydes | α-Substituted Benzyl Alcohols | High diastereoselectivity and enantioselectivity. rsc.orgrsc.org |

| Asymmetric rsc.orgresearchgate.net-Wittig Rearrangement | Chiral Sulfoxide Auxiliary | Allylic/Propargylic Ethers | Homoallylic/Allenylic α-Benzyl Alcohols | Highly stereoselective rearrangement. researchgate.net |

| Asymmetric Guerbet Reaction | Ru(II)-diamine-diphosphine catalysts | Racemic Secondary Alcohols + Primary Alcohols | Chiral Alcohols | Atom-economical, no external reductants required. liverpool.ac.uk |

Catalytic Approaches in Synthesis

Catalysis is fundamental to the efficient synthesis of this compound and its derivatives, offering routes that are often more selective and environmentally benign than stoichiometric methods. Both organocatalysis and metal-based catalysis play crucial roles.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful metal-free approach for constructing and modifying complex aromatic structures. A notable example involving a trimethoxyphenyl moiety is the use of Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) as a highly effective Lewis base catalyst. researchgate.net Due to the electron-donating nature of its three trimethoxyphenyl groups, TTMPP exhibits high basicity and nucleophilicity. researchgate.net It has been successfully employed to catalyze a range of reactions, including the cyanosilylation and cyanocarbonation of aldehydes and ketones, as well as the alkynylation using trimethylsilylalkynes. researchgate.net

Beyond specific catalysts like TTMPP, broader organocatalytic strategies are employed for the synthesis of polysubstituted arenes, which are precursors or structural analogs of this compound. rsc.orgnih.gov Organocatalytic benzannulation reactions, for instance, represent a versatile method for assembling highly functionalized aromatic rings under mild conditions with excellent control over regioselectivity. rsc.orgnih.gov These reactions can be catalyzed by various types of organocatalysts, including:

Brønsted acids: Catalyze cyclization reactions to form carbazole (B46965) derivatives. rsc.org

Secondary amines (e.g., proline, pyrrolidine): Catalyze [4+2] benzannulation reactions between α,β-unsaturated aldehydes and other synthons to create polysubstituted benzenes and naphthalenes. nih.gov

N-Heterocyclic Carbenes (NHCs): Used in various annulation strategies to construct aromatic systems. rsc.org

These methods provide access to a wide array of substituted aromatic compounds, demonstrating the power of organocatalysis in building the core structures related to this compound. rsc.orgnih.gov

Metal catalysts are widely used for the synthesis and functionalization of benzylic alcohols and their precursors. A primary route to this compound is the reduction of 2,4,6-trimethoxybenzaldehyde. This transformation is commonly achieved using metal hydrides, but can also be performed via catalytic hydrogenation.

Transition metal-catalyzed cross-coupling reactions are instrumental in constructing the substituted aromatic core. For example, Suzuki-Miyaura coupling can be used to form C-C bonds between aryl halides and boronic acids, providing a pathway to complex substituted benzenes that can then be converted to the desired alcohol. organic-chemistry.org

More advanced metal-catalyzed strategies focus on the direct functionalization of C-H bonds or the asymmetric synthesis of alcohols. Nickel-catalyzed reductive arylation of ketones using a chiral bisoxazoline ligand allows for the stereoselective synthesis of chiral tertiary alcohols. organic-chemistry.org Similarly, visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes yields chiral benzyl alcohols in high enantiomeric excess. organic-chemistry.org While these specific examples may not directly use a trimethoxyphenyl substrate, the principles are broadly applicable to the synthesis of its derivatives.

Homogeneous catalysis with ruthenium complexes has been explored for the hydrogenation of CO₂ to methanol, showcasing the potential of tailored metal-ligand systems for alcohol synthesis. researchgate.net Specifically designed triphos ligands on cobalt catalysts have shown improved productivity in this conversion. researchgate.net

Table 2: Selected Metal-Catalyzed Reactions for Benzylic Alcohol Synthesis

| Reaction Type | Catalyst System | Reactants | Product | Relevance |

| Asymmetric Reductive Arylation | Ni-complex with chiral bisoxazoline ligand | Ketones, Arylating agents | Chiral Tertiary Alcohols | Synthesis of chiral derivatives. organic-chemistry.org |

| Asymmetric Reductive 1,2-Addition | Visible-light induced Co-catalyst | Aldehydes, Aryl iodides | Chiral Benzyl Alcohols | Enantioselective synthesis of secondary alcohols. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd-catalyst | Aryl halides, Potassium acetoxymethyltrifluoroborate | Benzylic Alcohols | Construction of the substituted aromatic ring followed by in-situ alcohol formation. organic-chemistry.org |

| Asymmetric Hydrogenation | Ru(II)-diamine-diphosphine catalysts | Ketones | Chiral Alcohols | A well-established, highly enantioselective method for producing chiral alcohols from ketones. liverpool.ac.uk |

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles to the synthesis of fine chemicals like this compound aims to reduce environmental impact, improve safety, and enhance efficiency. acs.org Key strategies include the use of biocatalysis, greener solvents, and atom-economical reaction designs.

Biocatalysis stands out as a particularly green approach for synthesizing chiral alcohols. The use of enzymes, such as alcohol dehydrogenases, or whole-cell systems for the asymmetric reduction of ketones operates under mild conditions (ambient temperature and pressure) and often in aqueous media, significantly reducing the need for hazardous organic solvents and reagents. nih.govnih.gov These processes are highly selective, leading to high yields and enantiomeric purity, which minimizes downstream purification efforts and waste generation. nih.gov An efficient dual-enzyme system using an ADH and a formate (B1220265) dehydrogenase (for cofactor regeneration) in a two-phase system has been developed to increase substrate tolerance and scalability. nih.gov

The development of metal-free synthetic methods aligns with green chemistry goals by avoiding the use of potentially toxic and expensive heavy metals. rsc.org For instance, a metal-free method for synthesizing polysubstituted pyrroles has been developed using surfactants in water, which could inspire similar approaches for other aromatic systems. rsc.org Organocatalytic reactions, as discussed previously, also represent a greener alternative to many metal-catalyzed processes. rsc.orgnih.gov

Solvent selection is another critical aspect. Water is the most desirable green solvent, and efforts are made to develop water-compatible catalytic systems. acs.org When organic solvents are necessary, the focus shifts to those with better environmental, health, and safety profiles.

Finally, process intensification, including the use of one-pot reactions, multicomponent reactions, and continuous flow processing, contributes to a greener synthesis. acs.org These approaches can lead to higher yields, shorter reaction times, reduced energy consumption, and less waste compared to traditional batch processes with multiple unit operations. acs.org

Reactivity and Reaction Mechanisms of 2,4,6 Trimethoxyphenyl Methanol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group is a primary site for chemical modification in (2,4,6-Trimethoxyphenyl)methanol, participating in esterification, oxidation, and deoxygenation reactions.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives. A common method involves the use of a heterogeneous catalyst, such as dried Dowex H+ cation-exchange resin, often in the presence of sodium iodide (NaI). nih.gov This approach is noted for its efficiency and mild reaction conditions, often proceeding at room temperature. nih.gov For instance, the esterification of various carboxylic acids with alcohols has been successfully demonstrated using this system, highlighting its broad applicability. nih.gov The reaction mechanism typically involves the protonation of the carboxylic acid by the resin, followed by nucleophilic attack from the alcohol's hydroxyl group.

Another approach to esterification involves the use of reagents like BF3·MeOH, although this method may require longer reaction times, in some cases up to 24 hours. nih.gov The choice of catalyst and reaction conditions can significantly impact the reaction yield and duration. nih.govresearchgate.net

Oxidation Reactions

The hydroxyl group of this compound can be oxidized to form the corresponding aldehyde, 2,4,6-trimethoxybenzaldehyde (B41885), or further to 2,4,6-trimethoxybenzoic acid. This transformation is a critical step in the synthesis of various organic molecules, including chalcones with potential anticancer properties. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, green oxidation methods using TEMPO/NaOCl systems can achieve near-quantitative yields of the aldehyde without the use of heavy metals. Other catalytic systems, such as those involving lanthanum oxide (La2O3) and tert-butyl hydroperoxide (t-BuOOH), have also been employed for the oxidation of similar substituted benzyl (B1604629) alcohols. researchgate.net

The general mechanism for alcohol oxidation often involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon. The electron-donating methoxy (B1213986) groups on the aromatic ring can influence the rate and selectivity of this reaction.

Deoxygenation Reactions

Deoxygenation of this compound involves the removal of the hydroxyl group to yield the corresponding alkane, 1,3,5-trimethoxy-2-methylbenzene. This reductive transformation can be achieved using various methods. A metal-free approach has been developed for the deoxygenation of α-heteroaryl-substituted methanol (B129727) derivatives, which may be applicable to this compound. researchgate.netsci-hub.se This method proceeds well with secondary or tertiary alcohols where a resulting negative charge can be stabilized by resonance. researchgate.netsci-hub.se Another strategy involves the use of a substoichiometric amount of molecular iodine in the presence of triphenylphosphine (B44618) (PPh3) and pyridine. researchgate.net This system effectively deoxygenates primary and secondary alcohols that are activated by electron-withdrawing groups. researchgate.net

Aromatic Ring Reactivity and Substitution Patterns

The three methoxy groups on the benzene (B151609) ring of this compound are strong activating groups, making the ring highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. masterorganicchemistry.com The electron-donating methoxy groups in this compound direct incoming electrophiles to the positions ortho and para to them. However, since the 2, 4, and 6 positions are already substituted, electrophilic attack will occur at the remaining open positions, the 3 and 5 positions. The high electron density of the ring facilitates reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com The mechanism of EAS typically involves the initial attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. lumenlearning.com Subsequent loss of a proton restores the aromaticity of the ring. lumenlearning.com The rate and regioselectivity of these reactions are influenced by both electronic and steric factors. mnstate.edu For instance, in the Friedel-Crafts alkylation of the related 1,4-dimethoxybenzene, substitution occurs at the positions ortho to the methoxy groups. mnstate.edu

Nucleophilic Substitution Processes

While the electron-rich nature of the aromatic ring in this compound makes it less susceptible to nucleophilic aromatic substitution (SNAr), such reactions can occur under specific conditions, particularly if a good leaving group is present. libretexts.org The methoxy groups themselves can potentially undergo nucleophilic substitution, although this typically requires harsh conditions due to their electron-donating character. A more common nucleophilic substitution involves the hydroxyl group, which can be converted into a better leaving group. For example, mechanochemical methods using reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) can activate the alcohol for nucleophilic substitution by various nucleophiles, including amines. researchgate.netnih.govchemrxiv.org This process often proceeds via an SN2 mechanism, especially for primary benzylic alcohols. chemrxiv.org

Formation and Reactivity of Carbocationic Intermediates

The generation of carbocations from alcohol precursors is a fundamental process in organic chemistry. In the case of this compound and related structures, the stability of the resulting carbocation dictates the feasibility and nature of subsequent reactions.

The synthesis of stable carbocation salts, such as triarylcarbenium and diarylcarbenium ions, can be achieved from corresponding alcohol precursors. For instance, the treatment of benzylic alcohols with a Brønsted acid or a Lewis acid facilitates the departure of the hydroxyl group as a water molecule, leading to the formation of a carbocation. lumenlearning.comorganic-chemistry.orgresearchgate.net The stability of these carbocations is significantly enhanced by the presence of electron-donating substituents on the aromatic ring. masterorganicchemistry.com

One established method for generating phosphonium (B103445) salts, which are precursors to ylides in the Wittig reaction, involves the reaction of benzyl alcohols with triphenylphosphine hydrobromide. researchgate.net This approach has been successfully applied to a variety of substituted benzyl alcohols, including those with electron-donating groups, highlighting the role of the alcohol in forming a reactive intermediate. organic-chemistry.orgresearchgate.net Similarly, the reaction of benzyl alcohols with trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine (PPh3) provides an efficient route to triphenylphosphonium salts. organic-chemistry.org

The generation of diarylmethanols, which can be precursors to diarylcarbenium ions, has been accomplished through the palladium-catalyzed addition of arylboronic acids to aldehydes. organic-chemistry.org This reaction underscores the versatility of C-C bond-forming reactions in creating the necessary framework for subsequent carbocation generation.

Carbocationic rearrangements are fundamental transformations in organic chemistry, driven by the migration of a group (typically hydride or alkyl) to an adjacent carbocationic center to form a more stable carbocation. lumenlearning.comlibretexts.orglibretexts.org These rearrangements, such as the Wagner-Meerwein, pinacol, and Tiffeneau-Demjanov rearrangements, are common in reactions involving carbocation intermediates. thieme.de

The likelihood of a rearrangement is directly related to the stability of the resulting carbocation. For example, a less stable secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. libretexts.orgkhanacademy.org This principle is often observed in SN1 and E1 reactions, where the formation of a carbocation intermediate is a key step. lumenlearning.comlibretexts.org The structure of the starting material and the reaction conditions play a crucial role in determining whether a rearrangement will occur and which type of shift will take place. lumenlearning.comlibretexts.org

While the (2,4,6-trimethoxyphenyl)methyl cation is already highly stabilized by the three methoxy groups, precluding significant rearrangement of this specific cation, rearrangements are a critical consideration in the reactions of less substituted related compounds where the potential for forming a more stabilized carbocation exists.

The stability of a carbocation is paramount in determining its reactivity and the pathways it will follow. Methoxy groups, particularly when positioned at the ortho and para positions of a benzylic carbocation, exert a profound stabilizing effect. quora.comquora.com This stabilization arises from the ability of the oxygen's lone pair of electrons to delocalize into the vacant p-orbital of the carbocation through resonance (a +M effect). quora.com This delocalization effectively disperses the positive charge over the methoxy group and the aromatic ring, significantly lowering the energy of the carbocation.

The order of carbocation stability is generally tertiary > secondary > primary, a trend explained by both inductive effects and hyperconjugation. masterorganicchemistry.comchemguide.co.uk However, the resonance stabilization provided by a methoxy group is a much more powerful effect. For example, the methoxymethyl carbocation is more stable than a benzyl carbocation due to the full octet stabilization provided by the oxygen atom. quora.com

The presence of multiple methoxy groups, as in the (2,4,6-trimethoxyphenyl)methyl cation, provides exceptional stability. This high degree of stabilization makes the formation of this carbocation from this compound a facile process under acidic conditions.

Table 1: Factors Influencing Carbocation Stability

| Stabilizing Factor | Description | Example |

| Inductive Effect | Electron-donating alkyl groups push electron density towards the positive carbon, reducing the charge intensity. chemguide.co.uk | A tertiary carbocation is more stable than a secondary carbocation. chemguide.co.uk |

| Hyperconjugation | The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation delocalizes the positive charge. | The more alkyl substituents on the carbocation, the greater the hyperconjugation and stability. |

| Resonance | Delocalization of the positive charge through an adjacent pi system or by an atom with a lone pair. masterorganicchemistry.com | The benzyl carbocation is stabilized by resonance with the benzene ring. quora.com |

| Methoxy Group Substitution | The lone pair on the oxygen atom of a methoxy group strongly delocalizes into the carbocation center, providing significant resonance stabilization (+M effect). quora.comquora.com | The 4-methoxybenzyl cation is significantly more stable than the benzyl cation. |

Mechanistic Investigations of Complex Transformations

The stabilized carbocation derived from this compound can participate in a variety of complex reactions. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic methods.

Carbon-oxygen (C-O) bond formation is a cornerstone of organic synthesis. Cross-coupling reactions catalyzed by transition metals like palladium and copper have emerged as powerful tools for constructing these bonds. mdpi.comnih.gov The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org

In the context of reactions involving trimethoxyphenyl groups, the electronic properties of this moiety can influence the efficiency of the catalytic cycle. For example, in Suzuki-Miyaura couplings, bulky and electron-rich phosphine (B1218219) ligands, such as tris(2,4,6-trimethoxyphenyl)phosphine (B1208668), are known to promote the formation of highly reactive, coordinatively unsaturated palladium species, which facilitates the oxidative addition step. acs.org

Copper-catalyzed C-O coupling reactions have also been developed. A plausible mechanism involves the oxidation of Cu(I) to a Cu(II) species, followed by transmetalation with an arylboronic acid. The subsequent steps involve coordination of the alcohol and reductive elimination to form the ether product and regenerate the Cu(I) catalyst. mdpi.com

A novel, metal-free method for ether synthesis involves the interception of an oxocarbenium ion by a phosphine. nih.govchemrxiv.orgchemrxiv.orgrsc.org In this process, an aldehyde and an alcohol react in the presence of an acid to form a hemiacetal, which then loses water to generate an oxocarbenium ion. A phosphine can then trap this highly reactive intermediate to form an α-(alkoxyalkyl)phosphonium salt, which can be hydrolyzed to the corresponding ether. nih.govchemrxiv.orgchemrxiv.orgrsc.org This strategy avoids the need for metal catalysts and hydride reagents.

Biotransformation, the chemical modification of substances by living organisms, offers an environmentally benign approach to chemical synthesis. Entomopathogenic filamentous fungi, for example, have been shown to biotransform methoxy-substituted flavonoids. nih.govnih.gov

The primary biotransformation pathways for these compounds involve O-demethylation and hydroxylation. nih.govnih.gov The position and number of methoxy groups on the flavonoid structure influence the rate and products of the biotransformation. nih.govnih.gov For instance, the conversion of 3'-methoxyflavone (B1200574) was found to be more rapid than that of 2'- or 4'-methoxyflavones, suggesting that the accessibility of the methoxy group to the fungal enzymes is a key factor. nih.gov In some cases, a cascade of reactions can occur, leading to progressive demethylation and subsequent glycosylation of the newly formed hydroxyl groups. nih.govnih.gov

Anaerobic microorganisms also play a role in the transformation of methoxylated aromatic compounds, which are components of lignin. researchgate.net The key biochemical reaction is O-demethylation, which is carried out by O-demethylase enzymes. researchgate.net This process is crucial in the global carbon cycle. researchgate.net

Derivatives and Analogues of 2,4,6 Trimethoxyphenyl Methanol: Synthesis and Structure Reactivity Relationships

Structural Modifications at the Methanol (B129727) Carbon

Alterations to the methanol carbon atom of (2,4,6-Trimethoxyphenyl)methanol have been a primary strategy for creating new molecular entities. These modifications directly influence the steric and electronic environment around the core structure, leading to significant changes in reactivity and physical properties.

(2,4,6-Trimethoxyphenyl)methanamine and its Derivatives

The replacement of the hydroxyl group of the parent methanol with an amino group yields (2,4,6-Trimethoxyphenyl)methanamine. This transformation introduces a basic center and opens avenues for further derivatization at the nitrogen atom. The synthesis of this class of compounds often involves a multi-step process starting from 2,4,6-trimethoxybenzaldehyde (B41885).

Bisthis compound and Tristhis compound

Increasing the steric bulk around the central carbon by introducing additional 2,4,6-trimethoxyphenyl groups leads to the formation of bisthis compound and tristhis compound. The synthesis of these compounds can be challenging due to the significant steric hindrance.

Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), a phosphorus analogue, is a commercially available electron-rich ligand. sigmaaldrich.com It is utilized in various coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira reactions. sigmaaldrich.com The bulky trimethoxyphenyl groups create a sterically demanding environment around the phosphorus atom, influencing its catalytic activity. TTMPP has also been investigated as a Lewis base catalyst in oxa-Michael reactions, demonstrating comparable activity to some strong Brønsted bases under specific conditions. rsc.org Its performance is notably dependent on concentration and the solvent system used. rsc.org

Chiral Derivatives (e.g., (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol)

The introduction of a chiral center at the methanol carbon, as seen in (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol, is a critical modification for applications in asymmetric synthesis and stereoselective reactions. The synthesis of such chiral alcohols often employs enantioselective reduction of the corresponding ketone, 1-(2,4,6-trimethoxyphenyl)ethanone.

The stereochemistry of these derivatives plays a crucial role in their interaction with other chiral molecules, making them valuable as chiral building blocks or auxiliaries in organic synthesis. The (S)-enantiomer of 1-(4-methoxyphenyl)ethanol (B1200191) is commercially available and used as a chiral building block in asymmetric synthesis. tcichemicals.com

Functionalization of the Aromatic Ring

In addition to modifying the methanol carbon, the aromatic ring of this compound provides ample opportunities for functionalization. The electron-rich nature of the trimethoxy-substituted phenyl ring directs electrophilic substitution and allows for the introduction of a wide range of functional groups.

Chalcone (B49325) Derivatives

Chalcones, which are 1,3-diphenyl-2-propen-1-ones, represent a significant class of derivatives derived from the (2,4,6-trimethoxyphenyl) moiety. biointerfaceresearch.com These compounds are typically synthesized through a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone, in this case, 1-(2,4,6-trimethoxyphenyl)ethanone. biointerfaceresearch.comresearchgate.net This synthetic route is valued for its simplicity and efficiency. biointerfaceresearch.com

The structure-activity relationships of these chalcone derivatives are a subject of extensive research. The presence of the 2,4,6-trimethoxy substitution pattern on one of the aromatic rings is a key feature. researchgate.net For instance, a series of chalcone derivatives based on the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one (B14446163) with chalcone has been synthesized and evaluated for their biological activities. nih.gov One particular derivative, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3), has shown notable inhibitory effects on certain cancer cell lines. nih.gov The synthesis of these compounds often begins with the methylation of phenolic hydroxyl groups to produce 2,4,6-trimethoxy benzene (B151609), followed by Friedel-Crafts acylation. nih.gov

Piperazine (B1678402) Derivatives

The incorporation of a piperazine moiety onto the (2,4,6-trimethoxyphenyl) scaffold leads to another important class of derivatives. Piperazine and its derivatives are known to be "privileged scaffolds" in medicinal chemistry due to their widespread presence in biologically active compounds. nih.gov

The synthesis of these derivatives can be achieved through various methods, including the reaction of appropriately substituted (2,4,6-trimethoxyphenyl) precursors with piperazine or its derivatives. For example, new piperazine derivatives have been synthesized by reacting S-substituted-3-nitro-1,3-butadienes with various piperazine derivatives in chloroform (B151607) at room temperature. bas.bg Another approach involves the Mn(OAc)₃ mediated radical cyclization of unsaturated piperazine compounds with 1,3-dicarbonyls to yield novel piperazine-containing dihydrofuran compounds. nih.gov The development of efficient synthetic methods for polysubstituted piperidines, a related heterocyclic system, is also an active area of research. mdpi.com

Schiff Base Ligands

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with wide-ranging applications, including in coordination chemistry and catalysis. rug.nlresearchgate.netd-nb.info The synthesis of Schiff base ligands derived from 2,4,6-trimethoxybenzaldehyde typically involves the condensation reaction with a primary amine.

Porphyrin Derivatives

Porphyrins are a class of macrocyclic compounds with significant applications in various fields, including as catalysts and in materials science. The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of an aldehyde with pyrrole. nih.govnih.gov The properties of the resulting porphyrin can be tuned by the nature of the substituent on the aldehyde.

The synthesis of meso-tetrakis(2,4,6-trimethoxyphenyl)porphyrin would involve the reaction of 2,4,6-trimethoxybenzaldehyde with pyrrole. While a direct synthesis using this specific aldehyde was not found in the immediate search results, the synthesis of meso-tetra(2,4,6-trimethylphenyl)porphine is well-documented, providing a close structural analogue. scbt.comfrontierspecialtychemicals.com The presence of the three methoxy (B1213986) groups in the 2, 4, and 6 positions of the phenyl rings would significantly impact the electronic and steric environment of the porphyrin core. The electron-donating methoxy groups would be expected to increase the electron density of the porphyrin macrocycle, influencing its photophysical and electrochemical properties. rug.nlresearchgate.net The steric bulk of the ortho-methoxy groups would likely lead to a non-planar conformation of the phenyl rings relative to the porphyrin plane, which can affect the molecule's aggregation behavior and catalytic activity.

Heterocyclic Ring Incorporations Featuring the Trimethoxyphenyl Moiety

The 2,4,6-trimethoxyphenyl scaffold can be incorporated into various heterocyclic systems, leading to novel compounds with potential biological activities. The Biginelli reaction is a particularly useful multicomponent reaction for the synthesis of pyrimidine-based heterocycles. organic-chemistry.orgsci-hub.se

Dihydropyrimidine (B8664642) and Tetrahydropyrimidine (B8763341) Analogues

The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). organic-chemistry.orgsci-hub.se Several studies have successfully employed 2,4,6-trimethoxybenzaldehyde in the Biginelli reaction to synthesize dihydropyrimidine derivatives. rug.nlresearchgate.netmdpi.comnih.govsci-hub.sersc.org

For example, the synthesis of methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been reported with a 74% yield. rug.nlnih.gov The reaction was carried out using 2,4,6-trimethoxybenzaldehyde, methyl acetoacetate, and urea in the presence of a copper triflate catalyst under microwave irradiation. rug.nlnih.gov Another study reported the synthesis of a dihydropyrimidine derivative from 2,4,6-trimethoxybenzaldehyde, urea, and acetylacetone (B45752) in the presence of acetic acid, with a yield of 58%. mdpi.comsci-hub.sersc.org The use of different catalysts and reaction conditions can influence the yield and reaction time. organic-chemistry.orgmdpi.orgnih.gov

The synthesis of tetrahydropyrimidine analogues can also be achieved through variations of the Biginelli reaction or by subsequent reduction of the corresponding dihydropyrimidines. These compounds are of interest due to their diverse pharmacological activities. mdpi.org

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Product | Yield (%) | Reference |

| 2,4,6-Trimethoxybenzaldehyde | Methyl acetoacetate | Urea | Cu(OTf)₂ | Methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 74 | rug.nlnih.gov |

| 2,4,6-Trimethoxybenzaldehyde | Acetylacetone | Urea | Acetic Acid | 5-acetyl-6-methyl-4-(2,4,6-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | 58 | mdpi.comsci-hub.sersc.org |

Structure-Reactivity and Structure-Stability Correlations

The unique substitution pattern of the 2,4,6-trimethoxyphenyl group imparts significant steric and electronic effects that govern the reactivity and stability of its derivatives.

Electronic Effects on Reactivity and Stability

The three methoxy groups on the phenyl ring are strong electron-donating groups through resonance. nih.govnih.govnih.gov This has a profound effect on the reactivity of the aromatic ring and the stability of any intermediates formed during a reaction. The high electron density of the 2,4,6-trimethoxyphenyl ring makes it highly susceptible to electrophilic attack.

Furthermore, the electron-donating nature of the methoxy groups can stabilize adjacent positive charges. For example, carbocations generated at the benzylic position of the this compound precursor are significantly stabilized by the resonance delocalization of the positive charge onto the oxygen atoms of the methoxy groups. researchgate.netlibretexts.orgacs.orgacs.org This stabilization facilitates reactions that proceed through carbocationic intermediates. The lability of the 2,4,6-trimethoxyphenyl group in certain allylic systems under acidic conditions has been attributed to the formation of a stable carbocationic intermediate upon its departure.

The electronic effects of the trimethoxy substitution also influence the properties of the resulting derivatives. In porphyrins, the electron-donating character of the trimethoxyphenyl groups would be expected to lower the oxidation potential of the macrocycle. researchgate.net In nucleophilic aromatic substitution reactions, the electron-donating methoxy groups would generally deactivate the ring towards attack by a nucleophile, unless the reaction proceeds through a mechanism that is favored by electron-rich substrates. d-nb.infonih.govnih.gov

| Compound Class | Electronic Effect of 2,4,6-Trimethoxy Group | Impact on Reactivity/Stability |

| Carbocation Intermediates | Strong electron-donating (resonance) | High stabilization of adjacent positive charge |

| Aromatic Ring | High electron density | Increased reactivity towards electrophiles |

| Porphyrin Derivatives | Electron donation to macrocycle | Lowered oxidation potential |

| Nucleophilic Aromatic Substitution | Electron donation to ring | Generally deactivating, unless mechanism favors electron-rich substrates |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy of (2,4,6-Trimethoxyphenyl)methanol reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the three methoxy (B1213986) groups each resonate at characteristic chemical shifts. The integration of these signals provides a ratio of the number of protons in each unique environment.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the aromatic carbons, the methylene carbon, and the methoxy carbons are indicative of their electronic environments, influenced by the attached atoms and their positions within the molecule. The use of deuterated solvents like CDCl₃ is common for these analyses. docbrown.infodocbrown.info

The combination of ¹H and ¹³C NMR spectra is often sufficient for the initial structural assignment of many organic molecules. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.1 - 6.3 | ~90 |

| Methylene CH₂ | ~4.7 | ~55 |

| Methoxy OCH₃ (para) | ~3.8 | ~56 |

| Methoxy OCH₃ (ortho) | ~3.85 | ~55.5 |

| Hydroxyl OH | Variable | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

To further confirm the structural assignment and resolve any ambiguities, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals within the same spectrum or between different types of spectra, providing connectivity information.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between neighboring aromatic protons, if any were present and coupled. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the functional groups. For this compound, key characteristic peaks would include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching bands for the aromatic and methyl groups.

C-O stretching bands for the alcohol and ether linkages.

C=C stretching bands for the aromatic ring.

The FT-IR spectrum serves as a rapid and effective method for identifying the presence of these key functional groups. researchgate.netresearchgate.net The Aldrich FT-IR Collection is a notable database for reference spectra. thermofisher.com

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. researchgate.netresearchgate.net It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring, C-H, and C-O vibrations, providing additional confirmation of the molecular structure. nih.govchemicalbook.com

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. labcompare.comnih.gov Furthermore, the molecule will fragment in a predictable manner, providing valuable structural information. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydroxyl radical or the entire hydroxymethyl group. libretexts.orgmiamioh.edu The fragmentation of the methoxy groups can also be observed. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₀H₁₄O₄, the nominal molecular weight is 198.22 g/mol . calpaclab.comthermofisher.com

HRMS analysis provides an exact mass, which helps to differentiate the compound from other isomers or compounds with the same nominal mass. The predicted monoisotopic mass of this compound is 198.0892 Da. uni.lu Experimental determination via HRMS would aim to measure this value with high accuracy, typically within a few parts per million (ppm), thus confirming the elemental formula. In techniques like LC-MS/MS, accurate mass determination of fragment ions can further elucidate the compound's structure. nih.gov For instance, the accurate mass of an ion at m/z 99 in a fragmentation spectrum was used to confirm its elemental composition in the analysis of a different compound. chromatographyonline.com

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 199.09648 | 139.7 |

| [M+Na]⁺ | 221.07842 | 148.9 |

| [M-H]⁻ | 197.08192 | 142.8 |

| [M+NH₄]⁺ | 216.12302 | 159.1 |

| [M+K]⁺ | 237.05236 | 148.1 |

| [M+H-H₂O]⁺ | 181.08646 | 134.2 |

This data is based on computational predictions and illustrates the type of information obtained from HRMS analysis. uni.lu

LC-MS and Derivatization Strategies in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying compounds within complex mixtures. However, the analysis of polar molecules like alcohols can sometimes be challenging due to poor retention on reversed-phase columns and inefficient ionization. labcompare.comresearchgate.netsielc.com To overcome these issues, derivatization strategies are often employed. researchgate.net

For benzylic alcohols such as this compound, derivatization can serve multiple purposes:

Improved Chromatographic Retention: By adding a non-polar group, the hydrophobicity of the molecule is increased, leading to better retention on C18 or similar reversed-phase columns.

Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, improving the signal intensity in the mass spectrometer.

A common derivatization agent for alcohols is benzoyl chloride, which reacts with the hydroxyl group to form a stable benzoyl ester. uni.lulabcompare.comsielc.com This derivatization increases the molecular weight and hydrophobicity, and the benzoyl group can facilitate ionization. Another approach involves the conversion of alcohols to sulfates using a sulfur trioxide complex, which can then be analyzed effectively in negative ion mode electrospray ionization (ESI). researchgate.net In the context of analyzing complex biological or environmental samples, these strategies would enable the sensitive and selective quantification of this compound. nih.govnih.gov

MALDI-TOF for Peptide Derivatization using Related Carbenium Ions

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique in proteomics for the analysis of peptides and proteins. mst.edu The chemical properties of this compound are relevant to this field, particularly through its use in forming protecting groups for amino acid side chains in peptide synthesis.

The 2,4,6-trimethoxybenzyl (Tmob) group, derived from this compound, is utilized as a protecting group for the sulfhydryl side chain of cysteine. calpaclab.com This protecting group is introduced using the alcohol under acidic conditions. The key to its utility is its lability under specific acidic conditions, allowing for its removal without degrading the peptide.

The cleavage of the Tmob group proceeds via the formation of a highly stable 2,4,6-trimethoxybenzyl carbenium ion . The stability of this cation is due to the strong electron-donating effect of the three methoxy groups at the ortho and para positions, which delocalize the positive charge through resonance. This high stability facilitates the deprotection step in peptide synthesis. Furthermore, the principle of using a stable, charged tag is fundamental to enhancing detection in MALDI-TOF MS. By derivatizing a peptide with a group that readily forms a stable cation, the ionization efficiency of that peptide is significantly increased, leading to a stronger signal in the mass spectrum. While not a direct derivatization of the peptide with the carbenium ion itself, the use of the Tmob protecting group highlights the chemical principle of creating a highly stable cationic species related to this compound, a concept that is valuable in designing sensitive analytical methods for peptides. uab.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not available in the searched public databases, the analysis of related structures provides insight into the type of information that would be obtained. For example, the crystal structure of a Schiff base containing a 2,4,6-trimethylphenyl group was determined to be in the monoclinic space group P2₁/c, and the analysis revealed details about its non-planar structure and intermolecular hydrogen bonding. nih.govresearchgate.net Similarly, the crystal structure of tris(4-methoxyphenyl)methanol (B1582487) shows how the molecules are linked into dimers via hydrogen bonds in the solid state. researchgate.net

An X-ray crystallographic analysis of this compound would provide an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, visually representing the molecular structure and atomic vibrations. It would also yield a crystallographic information file (CIF) containing all the atomic coordinates and cell parameters, which are crucial for understanding its solid-state conformation and packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the presence of chromophores.

The chromophore in this compound is the substituted benzene (B151609) ring. Aromatic systems typically exhibit strong absorption bands corresponding to π → π* transitions. researchgate.netfishersci.ca The presence of the three electron-donating methoxy groups and the hydroxymethyl group on the benzene ring influences the energy of these transitions.

Benzyl alcohol itself shows an excitation peak at approximately 259 nm. aatbio.comresearchgate.net The electron-donating methoxy groups in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzyl alcohol. Additionally, transitions involving the non-bonding electrons on the oxygen atoms (n → π* or n → σ*) may also be observed, though they are typically weaker in intensity. researchgate.netfishersci.ca For example, a study on 2,4,6-trimethylbenzoic acid in sulfuric acid identified an intense intramolecular charge transfer band at 328 mµ, characteristic of the related acylium ion. mst.edu A detailed UV-Vis spectrum of this compound would reveal its specific absorption maxima (λmax), which are useful for quantitative analysis and for understanding its electronic properties.

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Substituted Benzene Ring | ~260-290 nm | High |

| n → π | Oxygen Lone Pairs / Benzene Ring | Longer wavelength, >290 nm | Low |

| n → σ* | C-O and O-H bonds | <220 nm | Low to Medium |

This table is based on general principles of UV-Vis spectroscopy and data from related compounds. researchgate.netfishersci.caaatbio.com

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound.

HPLC is routinely used to determine the purity of synthetic compounds and to monitor the progress of chemical reactions. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. helixchrom.com

In a typical setup, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. mdpi.comresearchgate.net The high purity of the compound is confirmed by the presence of a single major peak in the chromatogram. The retention time of the compound is characteristic under specific conditions and can be used for its identification. For quantitative analysis, a UV detector is commonly used, set at one of the compound's absorption maxima (e.g., ~270 nm).

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 271 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents a typical, yet representative, set of HPLC conditions based on methods for similar aromatic alcohols. helixchrom.commdpi.com

Computational Chemistry and Theoretical Studies of 2,4,6 Trimethoxyphenyl Methanol Systems

Density Functional Theory (DFT) Investigations

DFT has become a important method for studying the quantum mechanical properties of molecules, balancing computational cost with accuracy. It is particularly useful for predicting the geometry, vibrational frequencies, and electronic properties of organic compounds.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules with rotatable bonds, such as (2,4,6-Trimethoxyphenyl)methanol, this involves a conformational analysis to identify the lowest energy conformers.

| Method | Basis Set | Application |

|---|---|---|

| Monte Carlo (MC) | - | Initial conformational search |

| Density Functional Theory (DFT) | 6-31G(d), 6-311++G(d,p) | Geometry optimization and energy minimization |

| Hartree-Fock (HF) | 6-31+G(d,p) | Comparative geometry optimization |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

The analysis of the calculated vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms. core.ac.uk For example, the characteristic stretching frequencies of the O-H, C-H, C-O, and phenyl ring vibrations can be identified. Comparing the theoretical spectra with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. core.ac.uk Such detailed vibrational analysis has been successfully applied to related phenolic compounds. core.ac.uk

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch | 3200-3600 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch | 1000-1300 |

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. DFT calculations provide valuable information about the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For derivatives of this compound, a narrow frontier orbital gap can indicate the potential for charge transfer interactions within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from electronic structure calculations. It visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, typically associated with electronegative atoms like oxygen, which are prone to electrophilic attack. Blue regions represent positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov This information is valuable for predicting how the molecule might interact with biological targets. nih.gov

| Property | Significance |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the interactions between molecules and their biological targets, providing insights into the mechanisms of action and helping to predict binding affinities.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-receptor complex.

For derivatives of this compound, docking studies can be performed to investigate their binding modes with specific protein targets. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) to explore their potential as anti-inflammatory agents. nih.gov These studies can reveal important interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. nih.govnih.gov The results of docking studies can help to explain the structure-activity relationships observed in a series of compounds and guide the design of more potent inhibitors. nih.gov

| Protein Target | Therapeutic Area | Key Interactions |

|---|---|---|

| Cyclooxygenase (COX) | Anti-inflammatory | Hydrogen bonds, hydrophobic interactions |

| Tubulin | Anticancer | Hydrogen bonds, van der Waals forces |

| Various Kinases | Anticancer, various | Hydrogen bonds, pi-stacking |

While molecular docking provides a qualitative prediction of the binding mode, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of a ligand to its receptor. nih.govnih.gov This approach combines molecular mechanics energies with a continuum solvation model to provide a more quantitative measure of binding affinity. nih.gov

The MM-GBSA method is typically applied to snapshots from molecular dynamics (MD) simulations of the protein-ligand complex. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand alone. nih.gov This method, while more computationally intensive than docking, can provide more accurate rankings of compounds and a deeper understanding of the energetic contributions to binding. plos.org It has been successfully used to rationalize experimental findings and to improve the results of virtual screening and docking. nih.gov However, the accuracy of MM-GBSA can be influenced by factors such as the choice of force field, the length of the simulation, and the treatment of entropy. nih.gov

Prediction of Spectroscopic Parameters